

# The Discovery and Development of S4 (Andarine): A Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

### **Abstract**

**S4**, also known as Andarine (developmental code name GTx-007), is a first-generation, orally active, nonsteroidal Selective Androgen Receptor Modulator (SARM). Developed by GTX, Inc., it was one of the first compounds in its class to demonstrate significant tissue selectivity, with potent anabolic effects in muscle and bone and reduced androgenic activity in tissues like the prostate. Synthesized using the antiandrogen bicalutamide as a lead compound, Andarine showed considerable promise in preclinical models for treating muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH).[1] Despite promising preclinical data and successful completion of Phase 1 clinical trials, its development was halted, reportedly due to dosedependent visual disturbances, leading the company to focus on its successor, Ostarine (GTx-024).[1] This guide provides a detailed technical history of **S4**'s discovery, its preclinical pharmacological profile, and the experimental methodologies used in its evaluation.

## **Discovery and Rationale**

Andarine was developed by GTX, Inc. and first described in the scientific literature around 2002.[1] The primary goal was to create a compound that could provide the therapeutic benefits of androgens—such as increasing muscle mass, bone density, and strength—without the associated androgenic side effects, including prostatic hypertrophy, acne, and potential virilization in women.[2][3] The discovery strategy involved modifying the structure of existing



nonsteroidal antiandrogens, using bicalutamide as a chemical scaffold to engineer a molecule that could act as a tissue-selective agonist of the androgen receptor (AR).[1]

#### Timeline of Key Events:

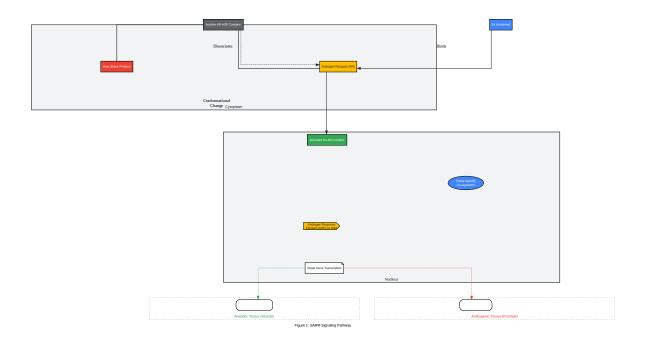
- c. 2002: First described in scientific literature.[1]
- 2003: Completed three Phase 1 clinical trials (1a, 1b, 1c) for cachexia with 86 healthy male and female volunteers.[1]
- c. 2004: Phase 2 trials were planned but development was ultimately discontinued.[1]

# Mechanism of Action: Tissue-Selective AR Activation

Andarine functions as a potent and high-affinity partial agonist of the androgen receptor (AR), with a reported Ki of approximately 4 to 7.5 nM.[4][5] Unlike testosterone, which acts as a full agonist in all tissues, Andarine's partial agonism is the key to its selectivity. It demonstrates full agonist activity in anabolic tissues like skeletal muscle and bone, while acting as a partial agonist in androgenic tissues such as the prostate.[2][4]

The precise mechanism of this tissue selectivity is believed to involve the conformational change of the AR upon ligand binding and the subsequent recruitment of tissue-specific transcriptional co-regulator proteins. Depending on the cellular context, the **S4**-AR complex will recruit different co-activators or co-repressors, leading to a differential, tissue-specific transcription of target genes.





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Figure 1: SARM Signaling Pathway



# Preclinical Pharmacological Profile In Vivo Efficacy: Anabolic vs. Androgenic Activity

The tissue selectivity of Andarine was extensively characterized in orchidectomized (castrated) rat models, which provide an androgen-deficient baseline to observe the effects of exogenous compounds. A key study by Gao et al. (2005) established **S4**'s potent anabolic activity with significantly spared androgenic effects.[4][6]

Table 1: Effects of S4 vs. Dihydrotestosterone (DHT) in Orchidectomized Rats



Parameter	Vehicle Control (Orchidecto mized)	S4 (3 mg/kg)	S4 (10 mg/kg)	DHT (3 mg/kg)	Intact Control
Prostate Weight	~3.6%	~16%	-	>200%	100%
Seminal Vesicle Weight	~6.7%	~17%	-	>200%	100%
Levator Ani Muscle Weight	~41%	Restored to Intact	Restored to Intact	~131%	100%
Soleus Muscle Mass	Decreased	Restored to Intact	Restored to Intact	Restored to Intact	100%
Soleus Muscle Strength	Decreased	Restored to Intact	Restored to Intact	Restored to Intact	100%
Lean Body Mass	Decreased	Restored	Restored	Restored	100%
Total Body BMD	Decreased	Increased	Increased	Increased	100%
Plasma LH & FSH	Elevated	Decreased	Decreased	Decreased	Normal

Data compiled from Gao et al., Endocrinology, 2005.[4][6] Percentages are relative to intact, healthy control animals.

These results demonstrate that at a dose of 3 mg/kg, **S4** fully restored muscle mass and strength to the level of healthy animals while stimulating the prostate to only 16% of the control size.[4][7] In contrast, DHT, a potent natural androgen, caused significant over-stimulation (hypertrophy) of the prostate.[4][6]



### **Pharmacokinetics**

Pharmacokinetic studies in male Sprague-Dawley rats revealed that **S4** is well-suited for oral administration.

Table 2: Pharmacokinetic Parameters of S4 in Rats

Parameter	Value		
Oral Bioavailability	Complete at 1-10 mg/kg; 57% at 30 mg/kg		
Half-Life (T1/2)	2.6 - 5.3 hours		
Time to Peak Plasma (Tmax)	48 - 84 minutes (at 1-10 mg/kg)		
Clearance	1.0 - 2.1 mL/min/kg		
Volume of Distribution	~0.448 L/kg		

Data from Kearbey et al., Xenobiotica, 2004.[1][4]

The compound is rapidly absorbed and possesses excellent oral bioavailability at therapeutic doses, making it a viable candidate for clinical development.[1]

# **Experimental Protocols**In Vivo Efficacy Model (Gao et al., 2005)

The primary model to assess anabolic and androgenic activity involved the following steps:

- Animal Model: Male rats were orchidectomized (castrated).
- Acclimation Period: The animals were left for 12 weeks post-surgery to allow for significant atrophy of androgen-dependent tissues (i.e., prostate, seminal vesicles, and levator ani muscle).[6]
- Treatment Protocol: Animals were randomized into groups and treated daily for 8 weeks with either S4 (3 mg/kg or 10 mg/kg), DHT (3 mg/kg), or a vehicle control. A group of healthy, intact rats served as the positive control.[2][4]



Endpoint Analysis: At the end of the 8-week treatment period, animals were euthanized. The
ventral prostate, seminal vesicles, and levator ani muscles were excised and weighed.[6]
Soleus muscle was isolated to measure both mass and contractile strength. Body
composition (lean mass, fat mass) and bone mineral density (BMD) were analyzed using
DEXA scans.[2] Blood was collected to measure plasma levels of Luteinizing Hormone (LH)
and Follicle-Stimulating Hormone (FSH).[4]

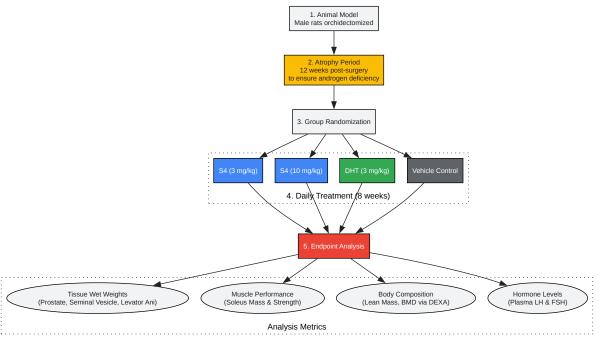


Figure 2: Preclinical Efficacy Workflow



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Figure 2: Preclinical Efficacy Workflow

## Pharmacokinetic Study (Kearbey et al., 2004)

- Animal Model: Thirty-five male Sprague-Dawley rats (approx. 250g) were used.[1][4]
- Drug Administration: Animals were assigned to seven groups. Four groups received intravenous (IV) doses (0.5, 1, 10, and 30 mg/kg) via a jugular catheter. Three groups received oral (PO) doses (1, 10, and 30 mg/kg) via gavage.[1][4]
- Sample Collection: Blood samples were collected at predetermined time points after administration.
- Analysis: Plasma was separated, and concentrations of S4 were quantified using a validated HPLC or HPLC/MS method.[1][4]
- Data Modeling: Pharmacokinetic parameters were calculated using non-compartmental analysis.

## **Clinical Development and Discontinuation**

Andarine was the first SARM to advance into human clinical trials.[1] In 2003, it successfully completed Phase 1 studies involving 86 healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[1] While Phase 2 trials were planned, development was halted. The discontinuation is widely attributed to the observation of dose-dependent visual side effects. Anecdotal reports from subsequent non-clinical use describe symptoms such as a yellow tint to the vision (xanthopsia) and difficulty adjusting to low-light conditions, suggesting the compound may bind to receptors in the retina.[1][8] Following the cessation of the **S4** program, GTX, Inc. shifted its focus to the development of enobosarm (Ostarine/GTx-024), a structurally related SARM with a different side effect profile.[1]

### Conclusion

**S4** (Andarine) was a pioneering molecule in the field of nonsteroidal SARMs. Its development demonstrated the viability of creating orally bioavailable, tissue-selective androgens. Preclinical studies robustly confirmed its ability to produce significant anabolic effects in muscle and bone



with a markedly lower impact on androgenic tissues compared to traditional steroids. The experimental models used, particularly the orchidectomized rat, were crucial in establishing this selective activity. Although its clinical journey was cut short by unforeseen side effects, the research and development of Andarine laid the foundational scientific groundwork for an entire new class of therapeutic agents aimed at treating muscle wasting, osteoporosis, and other conditions responsive to androgen receptor activation.

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